N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Description
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure. The compound is registered in chemical databases with the molecular formula C19H24N2O2 and carries the Chemical Abstracts Service registry number 1020058-13-2. Alternative nomenclature systems refer to this compound as Acetamide, N-(4-amino-2-methylphenyl)-2-[2-(1,1-dimethylethyl)phenoxy]-, which provides an equivalent but differently formatted systematic name.
The PubChem database assigns this compound the unique identifier 28306605, facilitating its identification and retrieval in chemical information systems. This standardized identification system ensures consistent referencing across scientific literature and databases. The compound's molecular weight is established at 312.4 grams per mole, which places it within the mid-range molecular weight category for pharmaceutical compounds.
Classification systems categorize this compound within multiple hierarchical levels. At the broadest level, it belongs to the organic compounds class, specifically within the amide functional group category. More specifically, it is classified as a phenoxyacetamide, indicating the presence of both phenoxy and acetamide structural elements. The compound further falls under the subcategory of substituted phenoxyacetamides, distinguished by the presence of amino and methyl substituents on the aniline ring and the tert-butyl group on the phenoxy ring.
The systematic classification extends to its recognition as an aromatic compound containing two benzene rings connected through an ether linkage and an amide bond. This structural arrangement places it within the broader category of biaryl compounds, although the connecting groups differentiate it from direct biaryl systems. The presence of nitrogen-containing functional groups additionally classifies it as an aminoaromatic compound, highlighting its potential for hydrogen bonding interactions and specific binding properties.
Structural Position in Phenoxyacetamide Family
This compound occupies a distinctive position within the phenoxyacetamide family, characterized by its specific substitution pattern that differentiates it from other family members. The phenoxyacetamide scaffold represents a fundamental structural motif that has been extensively explored in medicinal chemistry, with the general structure consisting of a phenoxy group connected to an acetamide moiety. This particular compound extends the basic scaffold through strategic substitutions that modify its chemical and biological properties.
The structural framework of phenoxyacetamides has been recognized for its versatility in drug discovery programs, with the ability to accommodate various substituents that can modulate activity, selectivity, and pharmacological properties. Within this family, compounds are typically categorized based on their substitution patterns on both the phenoxy ring and the amide nitrogen. The compound under analysis features substitution on both aromatic rings, placing it among the more complex members of this chemical family.
Research has demonstrated that phenoxyacetamide derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The specific positioning of substituents in this compound creates unique spatial and electronic characteristics that distinguish it from simpler analogs. The amino group at the para position of the aniline ring provides opportunities for hydrogen bonding and ionic interactions, while the methyl group at the ortho position introduces steric effects that can influence molecular conformation and binding properties.
The tert-butyl substituent on the phenoxy ring represents a significant structural modification that affects the compound's lipophilicity and steric profile. This bulky substituent at the ortho position relative to the ether oxygen creates conformational constraints that can influence the molecule's three-dimensional shape and its ability to interact with biological targets. Studies of related phenoxyacetamide derivatives have shown that the position and nature of substituents on the phenoxy ring can dramatically affect biological activity and selectivity.
Comparative analysis with other phenoxyacetamide family members reveals that this compound represents a highly substituted variant that may exhibit unique properties not observed in simpler analogs. The combination of electron-donating and electron-withdrawing groups creates complex electronic effects that can influence reactivity and binding affinity. This structural complexity positions the compound as a valuable tool for structure-activity relationship studies within the phenoxyacetamide family.
Historical Development and Research Context
The development of this compound emerged from broader research efforts focused on phenoxyacetamide derivatives and their potential therapeutic applications. The historical context of phenoxyacetamide research can be traced to the discovery and development of phenoxy herbicides in the 1940s, which demonstrated the biological activity potential of phenoxyacetic acid derivatives. This early work established the foundation for subsequent exploration of phenoxyacetamide compounds as potential pharmaceutical agents.
The transition from herbicidal applications to pharmaceutical research occurred as scientists recognized that structural modifications of the phenoxyacetic acid scaffold could yield compounds with diverse biological activities. Research in the late 20th and early 21st centuries focused on developing phenoxyacetamide derivatives as potential therapeutic agents, with particular emphasis on their enzyme inhibitory properties. The systematic exploration of structure-activity relationships within this chemical class led to the identification of specific substitution patterns that could enhance biological activity and selectivity.
Recent research efforts have concentrated on developing phenoxyacetamide derivatives as inhibitors of specific biological targets, including monoamine oxidases and bacterial virulence factors. These studies have demonstrated that careful structural modifications can yield compounds with potent and selective biological activities. The synthesis and evaluation of this compound likely emerged from these systematic medicinal chemistry efforts aimed at optimizing biological activity through structural refinement.
The compound's creation date in chemical databases indicates development in the 2000s, placing it within the modern era of computer-aided drug design and high-throughput synthesis. This timing suggests that its design may have benefited from computational modeling approaches that could predict the effects of specific substitution patterns on biological activity. The availability of advanced synthetic methodologies during this period would have facilitated the efficient preparation of this structurally complex molecule.
Contemporary research context surrounding phenoxyacetamide derivatives continues to emphasize their potential as pharmaceutical agents, with ongoing studies exploring their applications in various therapeutic areas. The development of this compound represents part of this continuing effort to identify novel bioactive compounds within the phenoxyacetamide chemical space. The compound's specific substitution pattern suggests it was designed to explore the effects of combining amino, methyl, and tert-butyl substituents on biological activity and selectivity.
Related Structural Analogs
The structural landscape surrounding this compound includes numerous closely related analogs that provide valuable insights into structure-activity relationships within the phenoxyacetamide family. These analogs differ in their substitution patterns, allowing for systematic evaluation of how specific structural modifications affect chemical and biological properties. Understanding these relationships is crucial for optimizing compound design and predicting activity profiles.
N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide represents a closely related analog that lacks the methyl substituent present in the target compound. This structural difference allows for direct assessment of the methyl group's contribution to overall molecular properties. The simplified analog has a molecular formula of C18H22N2O2 and a molecular weight of 298.4 grams per mole, making it slightly smaller than the methylated version. Comparative studies of these two compounds could reveal the specific effects of ortho-methyl substitution on the aniline ring.
Another significant analog is N-(4-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)-phenoxy]acetamide, which features an additional tert-butyl group at the para position of the phenoxy ring. This compound has the molecular formula C23H32N2O2 and a molecular weight of 368.5 grams per mole, representing a substantial increase in molecular size and lipophilicity. The presence of two tert-butyl groups creates additional steric bulk that could significantly affect molecular conformation and binding properties.
The positional isomer N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide provides another important structural comparison, where the tert-butyl group is positioned para rather than ortho to the ether oxygen. This compound shares the same molecular formula C19H24N2O2 and similar molecular weight of 312.41 grams per mole, but the different substitution pattern could lead to distinct conformational preferences and biological activities. Such positional isomers are particularly valuable for understanding the importance of substituent positioning in biological activity.
Simpler analogs such as 2-(2-tert-butylphenoxy)acetamide represent the core structural framework without the substituted aniline component. This compound has the molecular formula C12H17NO2 and a molecular weight of 207.27 grams per mole, providing insight into the contribution of the amino-methylated aniline portion to overall molecular properties. Such truncated analogs are useful for understanding which structural elements are essential for specific biological activities.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Database ID |
|---|---|---|---|---|
| This compound | C19H24N2O2 | 312.4 | Target compound | PubChem CID 28306605 |
| N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide | C18H22N2O2 | 298.4 | Lacks methyl group | PubChem CID 16782032 |
| N-(4-Amino-2-methylphenyl)-2-[2,4-di(tert-butyl)-phenoxy]acetamide | C23H32N2O2 | 368.5 | Additional tert-butyl group | PubChem CID 28306599 |
| N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide | C19H24N2O2 | 312.41 | Tert-butyl at para position | CAS 1020057-75-3 |
| 2-(2-tert-butylphenoxy)acetamide | C12H17NO2 | 207.27 | Lacks substituted aniline | PubChem CID 17051379 |
The synthesis and evaluation of these related analogs has contributed significantly to understanding the structure-activity relationships within the phenoxyacetamide family. Research has shown that the position and nature of substituents can dramatically affect biological activity, with some modifications leading to enhanced potency while others may reduce activity or alter selectivity profiles. The systematic study of these structural relationships provides valuable guidance for future compound design efforts within this chemical class.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-11-14(20)9-10-16(13)21-18(22)12-23-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCVEUJZTCQPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159016 | |
| Record name | N-(4-Amino-2-methylphenyl)-2-[2-(1,1-dimethylethyl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020058-13-2 | |
| Record name | N-(4-Amino-2-methylphenyl)-2-[2-(1,1-dimethylethyl)phenoxy]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020058-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-methylphenyl)-2-[2-(1,1-dimethylethyl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes an amino group, a methyl group, and a phenoxyacetamide moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
- Molecular Formula : C₁₉H₂₄N₂O₂
- Molecular Weight : 312.42 g/mol
- CAS Number : 1020058-13-2
- Physical State : Solid
- Hazard Classification : Irritant
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₂ |
| Molecular Weight | 312.42 g/mol |
| CAS Number | 1020058-13-2 |
| Boiling Point | 452.2 ± 45.0 °C (Predicted) |
| Density | 1.131 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.99 ± 0.70 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various human tumor cell lines. For instance, compounds structurally related to this acetamide have been screened for antitumor activity against approximately 60 human tumor cell lines derived from nine neoplastic diseases at the National Cancer Institute, revealing promising results for similar derivatives .
The mechanism of action of this compound likely involves the modulation of specific biochemical pathways through enzyme inhibition or receptor binding. Its structural components suggest that it may interact with cellular targets crucial for cancer cell proliferation and survival.
Antimicrobial Activity
In addition to its antitumor potential, this compound has been investigated for antimicrobial properties. Studies suggest that compounds with similar structures may exhibit activity against various bacterial strains, indicating potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. The presence of the tert-butyl group and the amino substitution on the aromatic ring are critical for enhancing its biological activity. Variations in these substituents can lead to significant differences in potency and selectivity against target cells.
Case Studies
- Anticancer Screening : A study evaluated a series of acetamide derivatives, including those related to this compound, demonstrating notable cytotoxic effects against specific cancer cell lines (IC50 values below standard drugs like doxorubicin) .
- Antimicrobial Assessment : Another investigation focused on phenylthiazole derivatives showed that modifications similar to those in this compound led to enhanced antibacterial activity compared to traditional antibiotics .
Scientific Research Applications
Medicinal Chemistry
N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide is being investigated for its potential therapeutic properties. Its structural features suggest several applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research suggests that it could inhibit cancer cell growth through mechanisms involving enzyme inhibition and modulation of signaling pathways.
Biological Research
The compound's ability to interact with biological targets is of significant interest:
- Enzyme Inhibition : It may serve as an inhibitor for key enzymes involved in various diseases, including neurodegenerative disorders. For instance, related compounds have shown effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both relevant in Alzheimer's disease treatment.
| Enzyme | IC50 Value (µM) |
|---|---|
| AChE | 1.90 ± 0.16 |
| BChE | 0.084 ± 0.008 |
- Neuroprotective Effects : Studies indicate that similar compounds can reduce amyloid-beta aggregation and promote neuronal survival under stress conditions, suggesting their potential utility in neuroprotection.
Materials Science
The compound's unique structure allows for its use as an intermediate in synthesizing more complex organic molecules. This application is crucial in developing specialty chemicals and materials that require specific chemical properties derived from the phenoxyacetamide structure .
Case Study on Cholinesterase Inhibition
A study evaluated various analogs of this compound for their efficacy in inhibiting AChE and BChE. The results indicated that modifications to the molecular structure significantly enhanced enzyme inhibition compared to the parent compound, highlighting a clear structure-activity relationship that could guide future drug design efforts.
Antioxidant Profile Investigation
Another investigation assessed the antioxidant capacity of related compounds using ABTS and FRAP assays. The findings demonstrated significant free radical scavenging activity and reduced lipid peroxidation levels in cellular models, indicating their potential utility in preventing oxidative damage associated with neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural variations, physicochemical properties, and inferred pharmacological implications:
Structural and Substituent Effects
- tert-Butyl vs.
- Amino Group Position: Shifting the amino group from the 4-position (target compound) to the 5-position (as in N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide) alters electronic interactions and may influence binding affinity to biological targets like cyclooxygenase (COX) enzymes .
- Methoxy vs.
Pharmacological Implications
- Anti-inflammatory Activity: Phenoxy acetamides with tert-butyl or isopropyl groups (e.g., target compound and N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide) are hypothesized to inhibit COX-2 or TNF-α pathways, similar to structurally related compounds in preclinical studies .
- Antimicrobial Potential: The tert-butyl and thienyl groups in N-(tert-butyl)-2-(2-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide suggest activity against bacterial efflux pumps or fungal membranes, a trait inferred for the target compound .
Q & A
Basic: What are the established synthetic routes for N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide, and how do reaction conditions influence yield?
Answer:
The synthesis of structurally related acetamides typically involves multi-step reactions. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions. In one approach, a phenoxyacetic acid derivative is activated (e.g., via chloroacetylation) and reacted with an aromatic amine under basic conditions . Temperature and solvent choice critically affect yield: polar aprotic solvents (e.g., DMF) at 60–80°C enhance reactivity, but excessive heating may degrade intermediates. For instance, in a related synthesis, refluxing in acetonitrile with K₂CO₃ achieved 75–85% yield, while room-temperature reactions stalled at 40% .
Basic: What spectroscopic methods are recommended for characterizing the purity and structure of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.3–1.4 ppm). The acetamide carbonyl typically appears at δ 168–170 ppm in ¹³C NMR .
- FT-IR : Confirm NH stretching (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) bands .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) to verify mass consistency .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar acetamides?
Answer:
Discrepancies in bioactivity (e.g., anticancer IC₅₀ values) often arise from assay variability or structural nuances. For example:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenoxy ring enhance anticancer activity in MCF-7 cells, while bulky tert-butyl groups may reduce solubility, impacting efficacy .
- Assay conditions : Differences in cell line passage number, serum concentration, or exposure time (24 vs. 48 hours) can alter results. Cross-validation using standardized protocols (e.g., NCI-60 panel) is advised .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 or tyrosine kinases). The tert-butyl group may occupy hydrophobic pockets, while the acetamide NH forms hydrogen bonds .
- QSAR models : Train models on datasets of phenoxyacetamide derivatives to correlate substituent parameters (e.g., logP, molar refractivity) with activity. A QSAR study on anti-inflammatory acetamides achieved R² = 0.89 using topological descriptors .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation based on structurally related acetamides .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
- Waste disposal : Collect organic waste in sealed containers for incineration, as per EPA guidelines for amide-containing compounds .
Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility. For example, PEG-400 increased solubility of a similar acetamide from 12 µg/mL to 1.2 mg/mL .
- Prodrug strategies : Modify the amino group (e.g., acetylation) to improve membrane permeability, with enzymatic cleavage in vivo .
Advanced: What structural analogs of this compound have shown promise in targeting neurodegenerative pathways?
Answer:
Analogues with substituted phenoxy groups (e.g., methoxy or halogen substituents) demonstrate neuroprotective effects in vitro. For instance:
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal stability : Decomposition occurs above 150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .
- Humidity sensitivity : Hygroscopicity testing (25°C/60% RH) showed <5% mass change over 30 days, indicating moderate stability .
Advanced: How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?
Answer:
- X-ray crystallography : Resolve hydrogen bonds between the acetamide NH and carbonyl oxygen (d = 2.8–3.0 Å) .
- Hirshfeld analysis : Quantify π-π stacking (tert-butyl to phenyl rings) and van der Waals interactions contributing to crystal packing .
Advanced: What metabolic pathways are predicted for this compound based on in vitro liver microsome studies?
Answer:
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
